REACTION_CXSMILES
|
O.[C:2]1([CH3:8])C=CC=CC=1.[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([CH3:18])=[O:17])=[CH:12][C:11]=1[N+:19]([O-])=O.C1(C)C=CC(S(O)(=O)=[O:29])=CC=1>C(O)CO>[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2([CH3:18])[O:29][CH2:2][CH2:8][O:17]2)=[CH:12][C:11]=1[NH2:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9.77 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
monohydrate
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 100 min
|
Duration
|
100 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WASH
|
Details
|
washed with diluted aqueous sodium hydroxide solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude brown oil (13.0 g)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=C(C=C1)C1(OCCO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.89 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |